2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thiazole ring: This step involves the reaction of 4-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring.
Attachment of the piperazine ring: The thiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazinyl intermediate.
Formation of the final compound: The piperazinyl intermediate is then reacted with 2-fluorophenol under basic conditions to form the final compound, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenoxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(4-(4-methylphenyl)piperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2S.ClH/c23-17-7-5-16(6-8-17)19-15-30-21(25-19)13-26-9-11-27(12-10-26)22(28)14-29-20-4-2-1-3-18(20)24;/h1-8,15H,9-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLRXIGTGCVADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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